
3,3-Difluoropentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated compounds, such as 3,3-Difluoropentanoic acid, often involves innovative methods to incorporate fluorine atoms into the molecular structure. A notable approach is the use of hexafluoro-2-propanol as a fluorine source in the synthesis of long-chain 2,2-difluoro-3-hydroxyacids, which highlights the efficiency and mild conditions of fluorination reactions (Jiménez, Bosch, & Guerrero, 2005).
Molecular Structure Analysis
The molecular structure of 3,3-Difluoropentanoic acid and related compounds is characterized by the presence of fluorine atoms, which significantly influence the chemical behavior and reactivity of these molecules. For instance, the study of acyclic sulfur−nitrogen compounds reveals the impact of fluorine on molecular geometry and electron delocalization, providing insights into the structural peculiarities of fluorinated compounds (Haas et al., 1996).
Chemical Reactions and Properties
Fluorinated acids, including 3,3-Difluoropentanoic acid, undergo various chemical reactions that demonstrate their reactivity and potential applications. The transition-metal-free decarboxylation of trifluoro acids for preparing heteroarenes showcases the versatility of fluorinated compounds in synthetic chemistry, offering a pathway to novel structures without the need for metal catalysts (Liu, Huang, Qing, & Xu, 2018).
Physical Properties Analysis
The physical properties of 3,3-Difluoropentanoic acid and similar fluorinated compounds are significantly influenced by the fluorine atoms. These properties include solubility, boiling and melting points, and density, which are crucial for practical applications. Research on perfluoro surfactants, for example, highlights the low surface tension and ability to reduce surface tensions of organic solvents, indicative of the unique physical properties imparted by fluorination (Han, Zhang, Li, & Li, 2009).
Chemical Properties Analysis
The chemical properties of 3,3-Difluoropentanoic acid, such as reactivity, stability, and interaction with other molecules, are defined by the presence of fluorine atoms. The synthesis and reactions of fluorinated compounds, like the electrophilic fluorination and decarboxylation processes, illustrate the chemical versatility and potential of these molecules for creating complex structures with desirable properties (Zhu, Gu, Lu, & Shen, 2015).
Aplicaciones Científicas De Investigación
Polymerisation in Fluoropolymers
3,3-Difluoropentanoic acid derivatives are used in the polymerisation of fluoropolymers. This application is particularly important in high-temperature processing, ensuring safety and effectiveness. For instance, specific substances like 3H-perfluoro-3-[(3-methoxy-propoxy) propanoic acid], ammonium salt, are safe for consumers when used in fluoropolymers processed at temperatures above 280°C for at least 10 minutes or at levels up to 30% at temperatures above 190°C into polyoxymethylene polymer for repeated use articles (Andon et al., 2011).
Adhesive Material Modification
N-Containing perfluoropentanoic acid derivatives serve as modifying additives to commercial epoxy resins. Their introduction into epoxy resins catalyzes the curing process and enhances the adhesive properties of the material. This modification is significant for developing materials with improved adhesion to metals like low-carbon steel and aluminum-magnesium alloys, alongside better corrosion-protective properties (Pestov et al., 2014).
Biodegradation Studies
Studies involving the biodegradation of perfluorinated compounds, including derivatives of 3,3-Difluoropentanoic acid, provide insights into environmental impacts and potential pathways for degradation. For instance, the biotransformation of 14C-labeled 8-2 telomer B alcohol by activated sludge was studied to understand the environmental fate of such compounds, highlighting the complex degradation pathways (Wang et al., 2005).
Organic Synthetic Transformations
In organic synthesis, 3,3-Difluoropentanoic acid derivatives are utilized as catalysts or intermediates for various reactions. For example, gallium(III) triflate, a Lewis acid catalyst, is employed in various acid-catalyzed reactions, including synthesis involving fluorinated compounds. This demonstrates the role of fluorinated acids in enhancing chemical transformations (Prakash et al., 2012).
Propiedades
IUPAC Name |
3,3-difluoropentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c1-2-5(6,7)3-4(8)9/h2-3H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTULHWJWZJAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoropentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

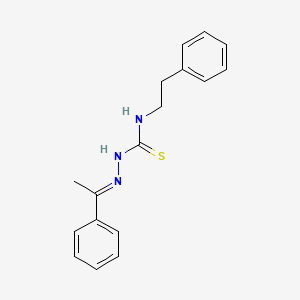
![(4-Phenyloxan-4-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2480772.png)
![7-chloro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2480774.png)
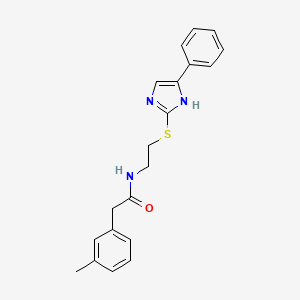

![(5-Methyl-1,2-oxazol-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2480777.png)
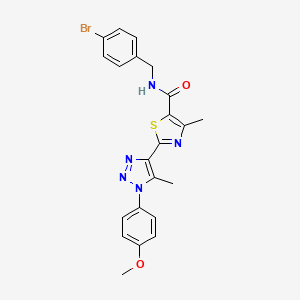
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2480779.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2480788.png)
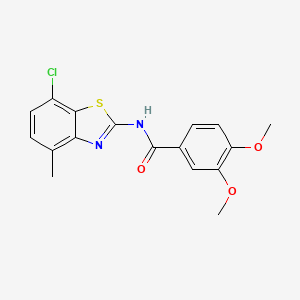
![N-({1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methyl)but-2-ynamide](/img/structure/B2480792.png)
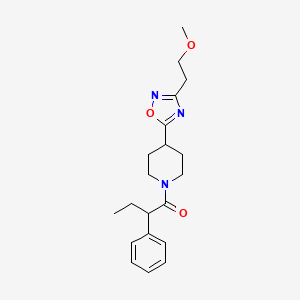
![(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B2480794.png)